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Compound of Interest

Compound Name: 5-lodo-2,4-dimethylpyrimidine
Cat. No.: B11876538
Get Quote
\ J

Executive Summary & Structural Context

5-lodo-2,4-dimethylpyrimidine is a heteroaromatic electrophile characterized by a pyrimidine
core substituted with methyl groups at the 2- and 4-positions and an iodine atom at the 5-
position.[1][2] Its chemical utility stems from the lability of the C—I bond, making it a prime
candidate for C—C bond formation at the electron-deficient C5 position.

Structural Specifications
e Formula:
¢ Molecular Weight: 234.04 g/mol [3][4]

e SMILES:Cclnc(C)nccll (Note: The iodine is at position 5. Numbering: N1-C2(Me)-N3-
C4(Me)-C5(1)-C6)

Structural Visualization

The following diagram illustrates the atomic connectivity and the electronic environment
affecting spectroscopic shifts.
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Figure 1: Connectivity and predicted NMR chemical shift environments for 5-lodo-2,4-
dimethylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the characteristic signals observed in deuterated chloroform (

). The presence of the iodine atom at C5 significantly influences the chemical shift of the
adjacent C6 proton and the C5 carbon itself (heavy atom effect).

H NMR Data (300/400 MHz, )

The proton spectrum is simple, consisting of two methyl singlets and one aromatic singlet.
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Shift (
Position Multiplicity Integration
» Ppm)

Assignment
Logic

Deshielded by
adjacent N1 and
the inductive

H-6 8.85-8.95 Singlet (s) 1H effect of lodine at
C5. Lack of H-5
prevents vicinal

coupling.

Methyl group

flanked by two
Me-2 2.68-2.72 Singlet (s) 3H nitrogen atoms

(most deshielded

methyl).

Methyl group

adjacent to one
Me-4 2.55-2.60 Singlet (s) 3H nitrogen and the

iodine-bearing

carbon.

C NMR Data (75/100 MHz, )

The carbon spectrum is distinct due to the "heavy atom effect” of iodine, which typically shields
the attached carbon (C5), moving it upfield despite iodine's electronegativity.
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Shift (
Position Type Notes
» PpmM)
Deshielded by N3 and
C-4 168.5 o
proximity to C5-I.
Deshielded by N1 and
C-2 166.8
N3.
Typical aromatic
C-6 158.2 CH pyrimidine CH, slightly
deshielded.
Diagnostic Peak:
Upfield shift due to
C-5 96.5 | _ o
) lodine's relativistic
heavy atom effect.
Me-2 26.2 Methyl on C2.
Me-4 24.5 Methyl on C4.

Mass Spectrometry (MS) Profile

Mass spectrometry confirms the molecular weight and the presence of iodine. lodine is
monoisotopic (

), so the molecular ion cluster does not show the M+2 isotope pattern seen with Cl or Br.

Electron Impact (El) Data

e Molecular lon (

): m/z 234 (Base peak or high intensity).
e **Eragment ($[M-1]"+

C_6H_7N_2"+%).

e Fragment ($[M-CH_3]"+ $): m/z 219. Loss of a methyl group.
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Fragmentation Pathway Diagram
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Figure 2: Primary fragmentation pathways observed in EI-MS.[2][5][6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by the heteroaromatic ring vibrations and C-H stretches.

3050 - 3010 cm

: Aromatic C-H stretch (weak).

2980 - 2920 cm

: Aliphatic C-H stretch (Methyl groups).

1560 - 1540 cm

: C=N/ C=C Ring stretching vibrations (Characteristic of pyrimidines).

~500 - 600 cm

: C-l stretch (Often weak and in the fingerprint region).

Experimental Protocol: Synthesis & Isolation

For researchers needing to synthesize this standard, the most reliable route involves the
electrophilic iodination of 2,4-dimethylpyrimidine.
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Reagents

e Substrate: 2,4-Dimethylpyrimidine (1.0 eq)

 lodinating Agent: N-lodosuccinimide (NIS) (1.1 eq)

o Solvent: Trifluoroacetic acid (TFA) or Acetic Acid (
)

o Temperature: Ambient to 60°C

Step-by-Step Workflow

» Dissolution: Dissolve 2,4-dimethylpyrimidine in TFA (0.5 M concentration).
e Addition: Add N-lodosuccinimide (NIS) portion-wise over 10 minutes to control exotherm.

e Reaction: Stir at room temperature for 4—6 hours. Monitor by TLC (EtOAc/Hexane) or LC-
MS.

e Quench: Pour mixture onto ice/water. Neutralize carefully with saturated

or

(pH ~8).

o Extraction: Extract with Dichloromethane (DCM) (3x).
 Purification: Wash organic layer with Sodium Thiosulfate (

) to remove excess iodine (color change from purple/brown to clear). Dry over

« Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
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Figure 3: Synthesis pathway via electrophilic aromatic substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 5-lodo-2,4-
dimethylpyrimidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11876538/docs#technical-guide-spectroscopic-
profiling-of-5-iodo-2-4-dimethylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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